![molecular formula C13H11BrO B8723018 (4'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8723018.png)
(4'-Bromo-[1,1'-biphenyl]-4-yl)methanol
概要
説明
(4’-Bromo-biphenyl-4-YL)-methanol: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a bromine atom attached to one of the phenyl rings and a hydroxymethyl group attached to the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Bromo-biphenyl-4-YL)-methanol typically involves the bromination of biphenyl followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxymethylation is usually achieved through a Grignard reaction, where the brominated biphenyl is reacted with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide.
Industrial Production Methods: In an industrial setting, the production of (4’-Bromo-biphenyl-4-YL)-methanol may involve continuous flow processes to ensure high yield and purity. The bromination and hydroxymethylation reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions: (4’-Bromo-biphenyl-4-YL)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: (4’-Carboxy-biphenyl-4-YL)-methanol.
Reduction: Biphenyl-4-YL-methanol.
Substitution: (4’-Substituted-biphenyl-4-YL)-methanol, where the substituent depends on the nucleophile used.
科学的研究の応用
Chemistry: (4’-Bromo-biphenyl-4-YL)-methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, (4’-Bromo-biphenyl-4-YL)-methanol is used as a probe to study enzyme-substrate interactions and metabolic pathways. Its bromine atom can be replaced with radioactive isotopes for tracing studies.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its biphenyl structure is a common motif in many biologically active molecules, and modifications to the hydroxymethyl and bromine groups can lead to compounds with therapeutic properties.
Industry: In the industrial sector, (4’-Bromo-biphenyl-4-YL)-methanol is used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a valuable precursor in the synthesis of high-performance materials.
作用機序
The mechanism of action of (4’-Bromo-biphenyl-4-YL)-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. Additionally, the biphenyl structure provides a rigid framework that can influence the compound’s overall conformation and reactivity.
類似化合物との比較
Biphenyl-4-YL-methanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(4’-Chloro-biphenyl-4-YL)-methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(4’-Fluoro-biphenyl-4-YL)-methanol: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
Uniqueness: (4’-Bromo-biphenyl-4-YL)-methanol is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C13H11BrO |
|---|---|
分子量 |
263.13 g/mol |
IUPAC名 |
[4-(4-bromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 |
InChIキー |
QOBRUMXJJIZUQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Benzyl-7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B8722937.png)

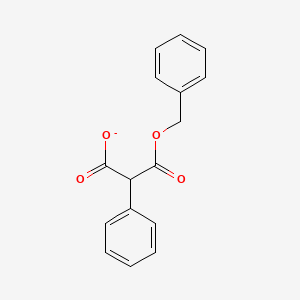
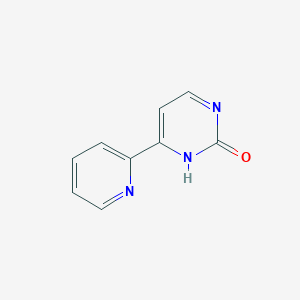
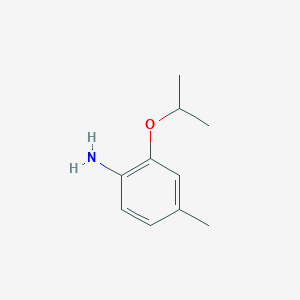

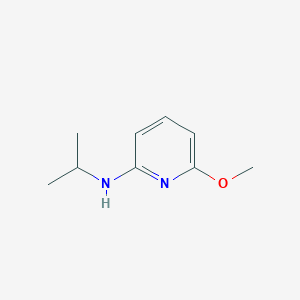
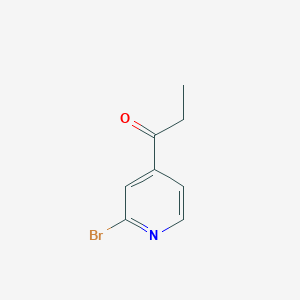


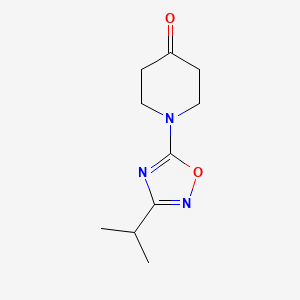

![2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B8723016.png)

